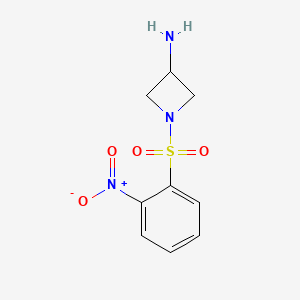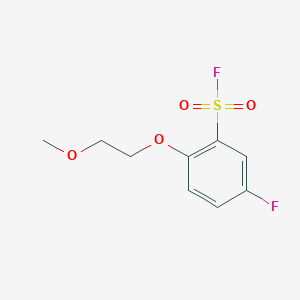
2-Propylbenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylbenzene-1-thiol is an organic compound characterized by a benzene ring substituted with a propyl group and a thiol group. The thiol group (-SH) is known for its strong, often unpleasant odor. This compound is part of the thiol family, which are sulfur analogs of alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propylbenzene-1-thiol can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Direct Thiolation: Another method involves the direct thiolation of propylbenzene using hydrogen sulfide (H₂S) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
2-Propylbenzene-1-thiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2-Propylbenzene-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Propylbenzene-1-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in its antioxidant activity, as it can neutralize reactive oxygen species by forming stable disulfide bonds . The compound can also interact with various enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
2-Propylbenzene-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: Similar in structure but with an ethyl group instead of a propyl group.
Butanethiol: Contains a butyl group instead of a propyl group.
Benzyl mercaptan: Contains a benzyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of a propyl group and a thiol group attached to a benzene ring, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
90535-39-0 |
|---|---|
Fórmula molecular |
C9H12S |
Peso molecular |
152.26 g/mol |
Nombre IUPAC |
2-propylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 |
Clave InChI |
JPNXREVRYWWBDG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC=C1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)



![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)



![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)



